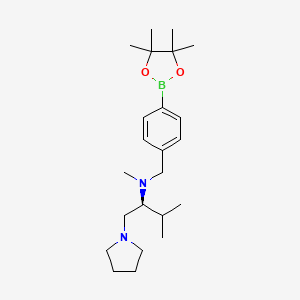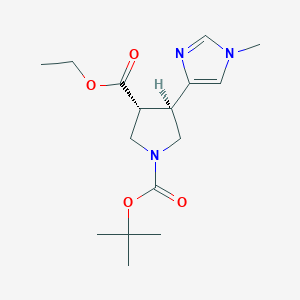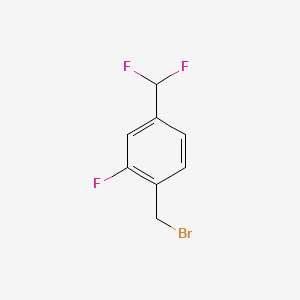![molecular formula C22H31NO5 B14032500 8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B14032500.png)
8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,8S)-8-(BENZYL(TERT-BUTOXYCARBONYL)AMINO)-1-OXASPIRO[4.5]DECANE-2-CARBOXYLIC ACID: is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5S,8S)-8-(BENZYL(TERT-BUTOXYCARBONYL)AMINO)-1-OXASPIRO[4.5]DECANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the benzyl(tert-butoxycarbonyl)amino group. Common reagents used in these steps include protecting groups, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology and Medicine: In medicinal chemistry, (5S,8S)-8-(BENZYL(TERT-BUTOXYCARBONYL)AMINO)-1-OXASPIRO[4.5]DECANE-2-CARBOXYLIC ACID may serve as a lead compound for the development of new pharmaceuticals. Its potential biological activity could be explored for therapeutic applications.
Industry: The compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism by which (5S,8S)-8-(BENZYL(TERT-BUTOXYCARBONYL)AMINO)-1-OXASPIRO[4.5]DECANE-2-CARBOXYLIC ACID exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure could play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Uniqueness: The uniqueness of (5S,8S)-8-(BENZYL(TERT-BUTOXYCARBONYL)AMINO)-1-OXASPIRO[4.5]DECANE-2-CARBOXYLIC ACID lies in its spirocyclic structure and the presence of multiple functional groups, which provide a versatile platform for chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C22H31NO5 |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
8-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-oxaspiro[4.5]decane-2-carboxylic acid |
InChI |
InChI=1S/C22H31NO5/c1-21(2,3)28-20(26)23(15-16-7-5-4-6-8-16)17-9-12-22(13-10-17)14-11-18(27-22)19(24)25/h4-8,17-18H,9-15H2,1-3H3,(H,24,25) |
Clave InChI |
KVDHYTARSCSUIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC3(CC2)CCC(O3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Quercetin-3-O-beta-D-glucopyranosyl-7-O-[(2-O-trans-sinnapoyl)-beat-D-glucopyranosyl(1->6)]-beat-D-glucopyranoside)](/img/structure/B14032417.png)
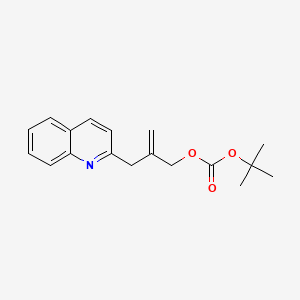
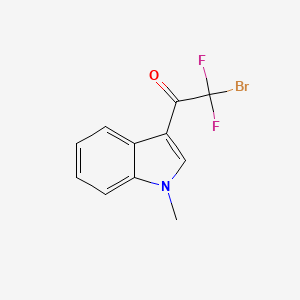
![5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B14032433.png)



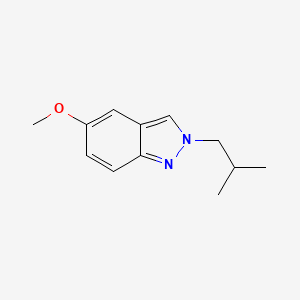

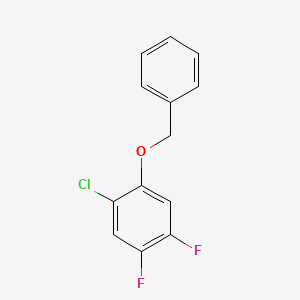
![(3AS,7AR)-1-Benzylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032484.png)
